molecular formula C21H23BrN2O7 B265677 3'-(2-Methoxyethyl) 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-(2-Methoxyethyl) 5'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B265677
M. Wt: 495.3 g/mol
InChI Key: SLRSPWLKYRNGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(2-Methoxyethyl) 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound featuring a spiro[indole-pyran] core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(2-Methoxyethyl) 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. One common approach includes the formation of the spiro[indole-pyran] core through a cyclization reaction, followed by functional group modifications to introduce the methoxyethyl, propan-2-yl, amino, bromo, and methyl substituents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3’-(2-Methoxyethyl) 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium azide). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 3’-(2-Methoxyethyl) 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(2-Methoxyethyl) 5’-propan-2-yl 2’-amino-5-bromo-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of functional groups and the resulting properties. This combination enhances its versatility and potential for diverse applications in scientific research and industry .

Properties

Molecular Formula

C21H23BrN2O7

Molecular Weight

495.3 g/mol

IUPAC Name

3-O//'-(2-methoxyethyl) 5-O//'-propan-2-yl 2//'-amino-5-bromo-6//'-methyl-2-oxospiro[1H-indole-3,4//'-pyran]-3//',5//'-dicarboxylate

InChI

InChI=1S/C21H23BrN2O7/c1-10(2)30-19(26)15-11(3)31-17(23)16(18(25)29-8-7-28-4)21(15)13-9-12(22)5-6-14(13)24-20(21)27/h5-6,9-10H,7-8,23H2,1-4H3,(H,24,27)

InChI Key

SLRSPWLKYRNGSB-UHFFFAOYSA-N

SMILES

CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C(=O)OCCOC)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.